3-Imino-3-(4-phenylpiperazino)propanenitrile
Overview
Description
3-Imino-3-(4-phenylpiperazino)propanenitrile is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.3 g/mol . It is characterized by the presence of an imino group, a phenylpiperazine moiety, and a nitrile group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Imino-3-(4-phenylpiperazino)propanenitrile involves several steps, typically starting with the preparation of the phenylpiperazine intermediate. The synthetic route generally includes the following steps:
Formation of Phenylpiperazine: This step involves the reaction of piperazine with a phenyl halide under basic conditions to form phenylpiperazine.
Addition of Imino Group: The phenylpiperazine is then reacted with an appropriate imine precursor to introduce the imino group.
Introduction of Nitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide.
Chemical Reactions Analysis
3-Imino-3-(4-phenylpiperazino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Imino-3-(4-phenylpiperazino)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of neuropharmacology and cancer research.
Mechanism of Action
The mechanism of action of 3-Imino-3-(4-phenylpiperazino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission .
Comparison with Similar Compounds
3-Imino-3-(4-phenylpiperazino)propanenitrile can be compared with other similar compounds, such as:
3-Imino-3-(4-methylpiperazino)propanenitrile: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
3-Imino-3-(4-ethylpiperazino)propanenitrile: The presence of an ethyl group instead of a phenyl group can lead to differences in solubility and interaction with molecular targets.
3-Imino-3-(4-benzylpiperazino)propanenitrile: The benzyl group may confer different steric and electronic properties compared to the phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-imino-3-(4-phenylpiperazin-1-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-6-13(15)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,15H,6,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPYKXBCFAWGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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